Optical Rotation as a Definitive Marker of α-Galacto Anomeric Configuration
Methyl 4,6-O-benzylidene-α-D-galactopyranoside exhibits a specific optical rotation [α]²²/D of +160° (c = 0.5, methanol) . In contrast, the corresponding α-gluco analog shows a significantly lower rotation of +100 to +110° (c = 2, CH₃CN) .
| Evidence Dimension | Specific optical rotation ([α]²²/D) |
|---|---|
| Target Compound Data | +160° (c = 0.5, methanol) |
| Comparator Or Baseline | Methyl 4,6-O-benzylidene-α-D-glucopyranoside: +100 to +110° (c = 2, CH₃CN) |
| Quantified Difference | ~50-60° higher specific rotation for α-galacto derivative |
| Conditions | Polarimetry; target measured in methanol, comparator in acetonitrile |
Why This Matters
The large specific rotation difference provides a rapid, non-destructive method for confirming anomeric identity and assessing enantiomeric purity, critical for procurement and in-house quality verification of the correct α-galacto stereoisomer.
